molecular formula C17H19NO B12433405 Nefopam-d3

Nefopam-d3

Cat. No.: B12433405
M. Wt: 256.36 g/mol
InChI Key: RGPDEAGGEXEMMM-FIBGUPNXSA-N
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Description

Nefopam-d3, also known as Fenazoxine-d3, is a deuterium-labeled version of Nefopam, a centrally acting non-opioid analgesic. Nefopam is primarily used to treat moderate to severe pain, especially post-surgical pain. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nefopam-d3 involves the introduction of deuterium atoms into the Nefopam molecule. One common method is the catalytic hydrogenation of Nefopam in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterium-labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient and consistent labeling. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Nefopam-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nefopam-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

Nefopam-d3 exerts its analgesic effects through multiple mechanisms:

    Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, enhancing their levels in the synaptic cleft and contributing to pain relief.

    Modulation of Glutamatergic Transmission: Reduces glutamate release, which plays a role in pain perception.

    Calcium Influx Inhibition: Inhibits calcium influx, reducing neuronal excitability and pain transmission

Comparison with Similar Compounds

Nefopam-d3 is compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a valuable compound in scientific research and medicine due to its unique properties and mechanisms of action. Its synthesis, chemical reactions, and applications make it a versatile tool in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H19NO

Molecular Weight

256.36 g/mol

IUPAC Name

1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3

InChI Key

RGPDEAGGEXEMMM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

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